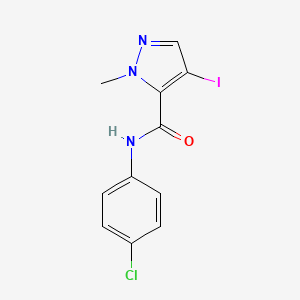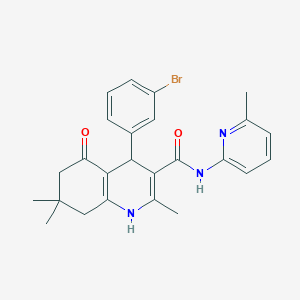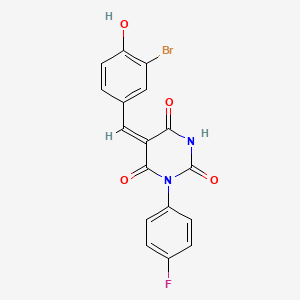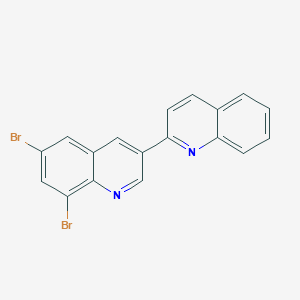amine](/img/structure/B11649264.png)
(Z)-[3-(2,2-Dimethyloxan-4-YL)-3-(4-fluorophenyl)propyl](phenylmethylidene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2,2-Dimethyloxan-4-YL)-3-(4-fluorophenyl)propylamine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a fluorophenyl group, a dimethyloxan group, and a phenylmethylidene group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,2-Dimethyloxan-4-YL)-3-(4-fluorophenyl)propylamine typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with 3-(2,2-dimethyloxan-4-yl)propylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2,2-Dimethyloxan-4-YL)-3-(4-fluorophenyl)propylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
(Z)-3-(2,2-Dimethyloxan-4-YL)-3-(4-fluorophenyl)propylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-3-(2,2-Dimethyloxan-4-YL)-3-(4-fluorophenyl)propylamine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (Z)-3-(2,2-Dimethyloxan-4-YL)-3-(4-fluorophenyl)propylamine include:
3-(2,2-Dimethyloxan-4-yl)-4-phenylbutan-1-amine: Shares a similar structural framework but lacks the fluorophenyl group.
N,N-Dimethyl-2-propanamine: A simpler amine with a different substitution pattern.
Uniqueness
The uniqueness of (Z)-3-(2,2-Dimethyloxan-4-YL)-3-(4-fluorophenyl)propylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H28FNO |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]-1-phenylmethanimine |
InChI |
InChI=1S/C23H28FNO/c1-23(2)16-20(13-15-26-23)22(19-8-10-21(24)11-9-19)12-14-25-17-18-6-4-3-5-7-18/h3-11,17,20,22H,12-16H2,1-2H3 |
InChI Key |
WDBMCHUCIZNYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)C(CCN=CC2=CC=CC=C2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11649195.png)
![methyl 4-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11649198.png)


![4-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B11649218.png)
![ethyl 4-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11649220.png)
![4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-ethylpiperazine-1-carbothioamide](/img/structure/B11649221.png)

![2-[(2E)-3-phenylprop-2-en-1-yl]phenol](/img/structure/B11649223.png)
![(6Z)-6-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649225.png)
![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649241.png)
![4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B11649247.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B11649253.png)
